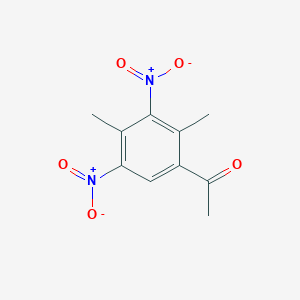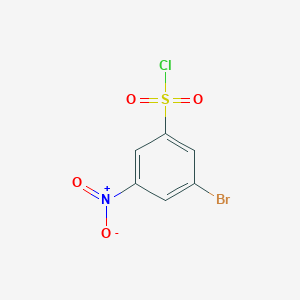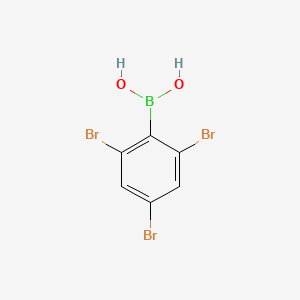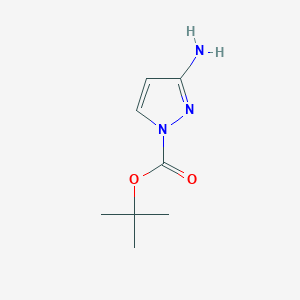
5-Isobutoxypyrazin-2-carbonsäure
Übersicht
Beschreibung
5-Methyl-2-pyrazinecarboxylic acid is a pyrazine derivative . It’s an intermediate of the lipid-lowering drug amoximus .
Synthesis Analysis
5-Methylpyrazine-2-carboxylic acid can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine .Molecular Structure Analysis
The molecular formula of 5-Methyl-2-pyrazinecarboxylic acid is C6H6N2O2 . Its average mass is 138.124 Da and its monoisotopic mass is 138.042923 Da .Chemical Reactions Analysis
Simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) of 5-methyl-2-pyrazine carboxylic acid (MPCA) have been studied .Physical And Chemical Properties Analysis
The melting point of 5-Methyl-2-pyrazinecarboxylic acid is 167-171 °C (lit.) . It’s soluble in DMSO and slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Carbonsäuren, einschließlich 5-Isobutoxypyrazin-2-carbonsäure, sind vielseitige organische Verbindungen, die in verschiedenen Bereichen wie der organischen Synthese verwendet werden . Sie spielen eine entscheidende Rolle bei der Gewinnung von kleinen Molekülen und Makromolekülen .
Nanotechnologie
Carbonsäuren werden in der Nanotechnologie zur Modifizierung von Oberflächen von metallischen Nanopartikeln und Nanostrukturen wie Kohlenstoffnanoröhren und Graphen verwendet . Dies trägt zur Förderung der Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen bei .
Polymere
Carbonsäuren finden Anwendungen im Bereich der Polymere. Sie werden bei der Synthese von synthetischen oder natürlichen Polymeren verwendet . Sie können auch als Monomere, Additive, Katalysatoren usw. verwendet werden .
Pharmazeutische Anwendungen
Carbonsäuren werden in der pharmazeutischen Industrie eingesetzt. So werden sie beispielsweise bei der decarboxylativen Kreuzkupplung zwischen Carbonsäuren und Isocyaniden verwendet, die über einen Radikalmechanismus zu linearen Amidprodukten führt . Dieser Ansatz bietet einen allgemeinen Zugang zu einer Vielzahl von dekorierten Amiden, die eine vielfältige Palette von Radikalvorläufern aufnehmen .
Herstellung von Metallkomplexen
5-Methyl-2-pyrazincarbonsäure, ein Derivat von this compound, kann zur Herstellung neuartiger Europium(III)-Komplexe, (5-Methyl-2-pyrazincarboxylato)(Phenanthrolin)Europium(III) .
Synthese von metallorganischen Gerüsten (MOFs)
5-Methyl-2-pyrazincarbonsäure kann auch bei der Synthese von Ln-metallorganischen Gerüsten (MOFs) verwendet werden .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-methylpropoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-7(3-11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUUVFOJQCUTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)
![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)